Diacetin

Description

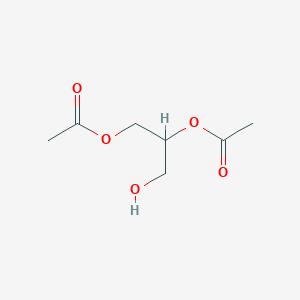

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glycerol Diacetate from Glycerol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) diacetate, also known as diacetin, is a versatile chemical intermediate with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its synthesis through the esterification of glycerol with acetic acid is a process of considerable industrial relevance, particularly in the context of valorizing crude glycerol derived from biodiesel production. This guide provides a comprehensive technical overview of the synthesis of glycerol diacetate, focusing on the underlying reaction mechanisms, a variety of catalytic systems, detailed experimental protocols, and a comparative analysis of process efficiencies.

Introduction

Glycerol, a primary byproduct of the biodiesel industry, is an abundant and relatively low-cost feedstock.[5][6] Its conversion into value-added products is a key area of research in green and sustainable chemistry. The esterification of glycerol with acetic acid yields a mixture of mono-, di-, and tri-substituted esters, collectively known as acetins.[7][8] Among these, glycerol diacetate is of particular interest due to its properties as a solvent, plasticizer, and emulsifier.[1][3] The synthesis is typically carried out using acid catalysts, which can be either homogeneous or heterogeneous.[5][7][9] The choice of catalyst and reaction conditions significantly influences the conversion of glycerol and the selectivity towards this compound. This guide will delve into the technical details of this synthesis, providing researchers and professionals with the necessary information to understand and implement this important chemical transformation.

Reaction Mechanism and Pathways

The synthesis of glycerol diacetate from glycerol and acetic acid is a reversible esterification reaction. The overall reaction proceeds in a stepwise manner, with the sequential esterification of the hydroxyl groups of glycerol.

The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol. The reaction proceeds through the formation of monoacetin (glycerol monoacetate) as an intermediate, which is then further esterified to this compound. A subsequent esterification can lead to the formation of triacetin (B1683017) (glycerol triacetate).

dot

References

- 1. GLYCERYL DIACETATE - Ataman Kimya [atamanchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. CN102659581A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. biofueljournal.com [biofueljournal.com]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to 1,2-Diacetin and 1,3-Diacetin Isomers for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Physicochemical Properties, Analytical Differentiation, and Biological Significance of Diacetin Isomers.

Introduction

This compound, also known as glyceryl diacetate, is a diester of glycerol (B35011) and acetic acid that exists as two positional isomers: 1,2-diacetin and 1,3-diacetin. While often found as a mixture in commercial preparations, the distinct spatial arrangement of the acetyl groups on the glycerol backbone imparts unique physicochemical and biological properties to each isomer.[1][2] This technical guide provides a comprehensive overview of 1,2-diacetin and 1,3-diacetin, offering researchers, scientists, and drug development professionals a detailed comparison of their synthesis, analytical separation, and, most importantly, their divergent roles in cellular signaling and metabolism. Understanding these differences is paramount for applications in pharmaceuticals, cosmetics, and as food additives.

Physicochemical Properties

The positioning of the acetyl groups influences the physical and chemical characteristics of the this compound isomers. While commercial this compound is typically a hygroscopic, colorless to pale yellow, oily liquid, the properties of the pure isomers show subtle but important differences.[1][3]

| Property | 1,2-Diacetin | 1,3-Diacetin | This compound (Mixture) |

| Molecular Formula | C₇H₁₂O₅ | C₇H₁₂O₅ | C₇H₁₂O₅ |

| Molecular Weight | 176.17 g/mol | 176.17 g/mol | 176.17 g/mol |

| Boiling Point | 140-142 °C at 12 mmHg; 172-173.5 °C at 40 mmHg[1] | 172-174 °C at 40 mmHg[1] | 259 °C at 760 mmHg[1] |

| Density | 1.1173 g/cm³ at 15 °C[1] | 1.179 g/cm³ at 15 °C[1] | 1.17-1.19 g/mL at 25 °C |

| Refractive Index | Not specified | nD20 1.4395[1] | nD20 1.440[2] |

| Solubility | Soluble in water, alcohol, ether, and benzene.[1] | Soluble in water, alcohol, ether, and benzene.[1] | Miscible with water and ethanol.[4] |

Synthesis of 1,2-Diacetin and 1,3-Diacetin

The synthesis of this compound isomers can be broadly categorized into chemical and enzymatic methods. The choice of method can significantly influence the isomeric ratio of the final product.

Chemical Synthesis

Chemical synthesis typically involves the direct acetylation of glycerol with acetic acid or acetic anhydride, often in the presence of an acid catalyst. This method generally produces a mixture of mono-, di-, and triacetin (B1683017), with the this compound fraction being a combination of the 1,2- and 1,3-isomers.[5]

This protocol is adapted from a general method for the synthesis of this compound.[5]

-

Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a distillation setup for water removal, combine glycerol and acetic acid in a molar ratio of 1:2.5 to 1:3.0.

-

Catalyst Addition: Add a solid acid catalyst, such as sodium bisulfate, in an amount of 0.05-0.3% of the total reactant weight.

-

Azeotropic Distillation: Add a water-carrying agent like n-propyl acetate.

-

Esterification: Heat the mixture to 120-145°C with continuous stirring for 8-14 hours. The water produced during the reaction is removed azeotropically.

-

Work-up: Upon completion, the resulting liquid mixture will contain this compound (typically 45-60%), along with monoacetin, triacetin, and unreacted starting materials. Further purification by distillation is required to isolate the this compound fraction.

Enzymatic Synthesis of 1,2-Diacetin

Enzymatic methods, particularly those employing lipases, offer a high degree of regioselectivity, enabling the preferential synthesis of the 1,2-isomer. The chemoenzymatic synthesis of 1,2-diacetin via the hydrolysis of triacetin is a well-established method.

This protocol is based on the regioselective hydrolysis of triacetin using immobilized Candida antarctica lipase (B570770) B (CALB-OC).

-

Reaction Mixture: Prepare a solution of triacetin (e.g., 100 mM) in a suitable buffer, such as 500 mM sodium phosphate (B84403) at pH 5.5.

-

Enzymatic Hydrolysis: Add immobilized CALB-OC to the triacetin solution and stir at room temperature for a specified duration (e.g., 3 hours). The progress of the reaction can be monitored by HPLC.

-

Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme, which can be washed and stored for reuse.

-

Extraction: Saturate the filtrate with NaCl and extract the 1,2-diacetin with an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over sodium sulfate, and remove the solvent under reduced pressure to obtain 1,2-diacetin.

Caption: A simplified workflow for the chemical and enzymatic synthesis of this compound isomers.

Analytical Separation and Characterization

The structural similarity of 1,2- and 1,3-diacetin necessitates robust analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the isomers. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water.

This protocol provides a general framework for the HPLC analysis of this compound isomers.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized, but a starting point could be a gradient or isocratic elution with a low percentage of acetonitrile. For instance, a mobile phase of 59.6:0.4:40 (v/v/v) acetonitrile:dichloromethane:water has been reported.[6]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[6]

-

Detection: UV detection at a suitable wavelength, for example, 246 nm.[6]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention times for 1,2-diacetin and 1,3-diacetin will be different, allowing for their separation and quantification based on peak areas.

Caption: A schematic representation of the HPLC workflow for this compound isomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and differentiation of 1,2- and 1,3-diacetin. The chemical shifts of the protons and carbons on the glycerol backbone are distinct for each isomer due to the different electronic environments created by the acetyl groups.

The following table provides expected chemical shift ranges for the key protons and carbons in the this compound isomers. Actual values may vary depending on the solvent and other experimental conditions.

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1,2-Diacetin | CH₂-OAc (C1) | ~4.1-4.3 | ~63-65 |

| CH-OAc (C2) | ~5.0-5.2 | ~70-72 | |

| CH₂-OH (C3) | ~3.6-3.8 | ~60-62 | |

| CH₃ (acetyl) | ~2.0-2.1 | ~20-21 | |

| 1,3-Diacetin | CH₂-OAc (C1, C3) | ~4.1-4.3 | ~63-65 |

| CH-OH (C2) | ~3.9-4.1 | ~65-67 | |

| CH₃ (acetyl) | ~2.0-2.1 | ~20-21 |

Biological Significance and Role in Drug Development

The isomeric form of this compound plays a critical role in its biological activity, a factor of immense importance in drug development and pharmacology.

1,2-Diacetin: A Key Signaling Molecule

1,2-diacylglycerols (1,2-DAGs), including 1,2-diacetin, are crucial second messengers in cellular signaling cascades.[7][8] Their primary role is the activation of Protein Kinase C (PKC) isozymes.[7] The binding of 1,2-DAG to the C1 domain of conventional and novel PKC isoforms triggers their translocation to the plasma membrane and subsequent activation. Activated PKC then phosphorylates a wide array of downstream protein targets, influencing processes such as cell proliferation, differentiation, apoptosis, and insulin (B600854) signaling.[9][10] Beyond PKC, 1,2-DAGs are also known to activate other signaling proteins, including protein kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), and Munc13 proteins.[7]

Caption: The canonical signaling pathway initiated by 1,2-diacylglycerol, leading to the activation of PKC.

1,3-Diacetin: A Modulator of Lipid Metabolism

In contrast to the signaling role of the 1,2-isomer, 1,3-diacylglycerols (1,3-DAGs) are primarily involved in lipid metabolism.[11][12] Dietary 1,3-DAGs are metabolized differently than triacylglycerols (TAGs) and 1,2-DAGs.[11] Studies have shown that the consumption of oils rich in 1,3-DAGs can lead to reduced body fat accumulation and lower postprandial serum triacylglycerol levels.[11][12] The proposed mechanism involves a faster rate of oxidation of 1,3-DAGs for energy expenditure, with a smaller proportion being re-esterified into TAGs for storage in adipose tissue.[11] This distinct metabolic fate makes 1,3-diacetin and other 1,3-DAGs of interest in the development of functional foods and potential therapeutics for metabolic disorders.[12]

Caption: A simplified diagram illustrating the preferential metabolic pathway of 1,3-diacetin.

Toxicology and Safety Considerations

This compound is generally recognized as safe (GRAS) for use as a food additive by regulatory agencies such as the U.S. Food and Drug Administration (FDA). Toxicological studies have indicated low acute toxicity for this compound mixtures. However, for specific pharmaceutical applications, particularly those requiring high purity of one isomer, a thorough toxicological evaluation of the individual isomer is recommended.

| Toxicological Endpoint | This compound (Mixture) Data |

| Oral LD50 (mouse) | 8500 mg/kg[13] |

| Subcutaneous LD50 (rat) | 4000 mg/kg[13] |

| Subcutaneous LD50 (mouse) | 2500 mg/kg[13] |

| Intravenous LD50 (dog) | 3000 mg/kg[13] |

Conclusion

The positional isomers of this compound, 1,2-diacetin and 1,3-diacetin, are not interchangeable from a biological perspective. 1,2-Diacetin functions as a critical second messenger, activating key signaling proteins like PKC and influencing a multitude of cellular processes. In contrast, 1,3-diacetin plays a more direct role in energy metabolism, with evidence suggesting it promotes fat oxidation and reduces lipid storage. This profound functional divergence underscores the necessity for precise synthesis and analytical characterization in research and development. For drug development professionals, harnessing the specific biological activities of each isomer offers opportunities for targeted therapeutic interventions, from modulating signal transduction pathways with 1,2-diacetin analogs to developing novel strategies for managing metabolic disorders with 1,3-diacetin-based formulations. A thorough understanding of the distinct properties and functions of these isomers is essential for unlocking their full potential in various scientific and commercial applications.

References

- 1. This compound [drugfuture.com]

- 2. atamankimya.com [atamankimya.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. This compound | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102659581A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound [thegoodscentscompany.com]

Physical properties of glycerol diacetate (boiling point, density).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the core physical properties of glycerol (B35011) diacetate, also known as diacetin. As a compound of interest in pharmaceutical formulations, food technology, and as a plasticizer, a thorough understanding of its physical characteristics is paramount for its application and process optimization. This document presents key data on its boiling point and density, outlines standardized experimental protocols for their determination, and illustrates the relationship between its physical state and molecular interactions.

Introduction to Glycerol Diacetate

Glycerol diacetate (C₇H₁₂O₅) is the diester of glycerol and acetic acid.[1][2][3] It typically exists as a mixture of two isomers: 1,2-glycerol diacetate and 1,3-glycerol diacetate.[2][3] It is a colorless, odorless, and viscous liquid with a high boiling point.[1][2][3] Its hygroscopic nature and miscibility with water and alcohol make it a versatile solvent and humectant in various applications.[4]

Core Physical Properties

The boiling point and density of glycerol diacetate are critical parameters for its handling, processing, and application in various fields. The following table summarizes the reported values for these properties from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 280 °C | @ 760 mmHg |

| 245.00 to 280.00 °C | @ 760.00 mm Hg | |

| 259 °C | Not specified | |

| 259 - 261 °C | Not specified | |

| Density | 1.17 g/mL | @ 25 °C |

| 1.17000 to 1.12000 g/cm³ | @ 25.00 °C | |

| 1.184 g/mL | Not specified | |

| 1.1875 g/cm³ | Not specified | |

| 1.175 - 1.195 g/cm³ | @ 20 °C |

Experimental Protocols

Accurate determination of boiling point and density is essential for quality control and research purposes. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a high-boiling liquid like glycerol diacetate can be determined using several established methods.

1. Thiele Tube Method

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a heat source.

-

Procedure:

-

A small amount of the glycerol diacetate sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn back into the capillary tube.[5] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

-

2. Distillation Method

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A measured volume of glycerol diacetate (at least 5 mL) and a few boiling chips are placed in the distillation flask.[5]

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly, with the top of the bulb just below the side arm of the distillation flask leading to the condenser.

-

The sample is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation ring is stable and the temperature on the thermometer remains constant during the distillation of the bulk of the liquid.[5]

-

The barometric pressure should be recorded and the boiling point corrected to standard pressure if necessary.[5]

-

Determination of Density

The density of a viscous liquid like glycerol diacetate can be accurately measured using several standard methods.

1. Digital Density Meter (Oscillating U-Tube Method) - ASTM D4052 / ASTM D7777

This is a modern and precise method for determining density.[7][8]

-

Apparatus: Digital density meter with an oscillating U-tube and a temperature-controlled cell.[8]

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The temperature of the measuring cell is set to the desired temperature (e.g., 25 °C) and allowed to stabilize.

-

The glycerol diacetate sample is introduced into the U-tube, ensuring there are no air bubbles.[8] For viscous samples, this may require a syringe or an automated injection system.[8]

-

The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

-

The density is automatically calculated by the instrument and displayed.

-

2. Pycnometer Method (Bingham Pycnometer) - ASTM D1480

This is a classic and highly accurate gravimetric method suitable for viscous materials.[9]

-

Apparatus: A Bingham pycnometer (a glass flask with a precisely known volume), a constant-temperature bath, and an analytical balance.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the glycerol diacetate sample, taking care to avoid air bubbles. For viscous liquids, this may be done at an elevated temperature.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium at the desired temperature (e.g., 25 °C).

-

The volume is adjusted precisely to the calibration mark on the pycnometer.

-

The exterior of the pycnometer is cleaned and dried, and its mass is accurately determined.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Interrelation of Physical Properties

The physical properties of glycerol diacetate are intrinsically linked to its molecular structure and the intermolecular forces at play. The following diagram illustrates this relationship.

Caption: Logical flow from molecular structure to physical properties.

References

- 1. atamankimya.com [atamankimya.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 4. GLYCERYL DIACETATE (this compound) - Ataman Kimya [atamanchemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. store.astm.org [store.astm.org]

A Comprehensive Technical Guide to Diacetin for Researchers and Drug Development Professionals

Introduction

Diacetin, also known as glyceryl diacetate, is a versatile diester of glycerol (B35011) and acetic acid. It is a colorless, odorless, and oily liquid that serves a critical role in a multitude of industrial applications, most notably in the pharmaceutical, cosmetic, and food industries.[1][2][3] For drug development professionals and researchers, this compound is of particular interest due to its properties as a solvent, plasticizer, and carrier for active pharmaceutical ingredients (APIs), contributing to the formulation and effective delivery of medications.[1][2][4][5] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and purification protocols, analytical methodologies, and its functional role in pharmaceutical formulations.

Core Chemical Identifiers

This compound is commercially available as a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.

| Identifier | Value |

| Chemical Name | Glycerol Diacetate; Glyceryl Diacetate |

| CAS Number (Mixture) | 25395-31-7[1][3][6][7] |

| Molecular Formula | C₇H₁₂O₅[1][3] |

| Synonyms | This compound, Glycerin diacetate, Diacetylglycerol[1][4][6][8] |

Physicochemical Properties

The physical and chemical characteristics of this compound make it a valuable excipient in various formulations.

| Property | Value |

| Molecular Weight | 176.17 g/mol [8] |

| Appearance | Clear, colorless, hygroscopic, oily liquid[7] |

| Odor | Slight, fatty odor[7] |

| Melting Point | -30 °C |

| Boiling Point | 259 °C[1] |

| Density | 1.17 - 1.195 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.440 |

| Solubility | Slightly soluble in water; soluble in alcohol and ether.[1] |

| Vapor Pressure | <1 mmHg at 20 °C |

Experimental Protocols

Synthesis of this compound via Esterification

This compound is primarily synthesized through the esterification of glycerol with acetic acid.[1] The following protocol is a generalized procedure based on common industrial practices.

Materials:

-

Glycerol

-

Acetic Acid

-

Solid Acid Catalyst (e.g., sodium bisulfate)[6]

-

Water-carrying agent (e.g., n-propyl acetate)[6]

-

Neutralizing agent (e.g., hydrated baryta)[6]

-

Activated Carbon

Procedure:

-

Reactant Mixture: In a reaction kettle, mix glycerol and acetic acid in a molar ratio of 1:2.5 to 1:3.0.[6]

-

Catalyst and Agent Addition: Add a solid catalyst, such as sodium bisulfate, accounting for 0.05-0.3% of the total reactant weight. Add a water-carrying agent, like n-propyl acetate, which will constitute 3-5% of the total reactant weight.[6]

-

Esterification Reaction: Heat the mixture with stirring to a temperature of 120-145°C. Maintain the reaction for 8-14 hours. This will yield a liquid mixture containing approximately 45-60% this compound.[6]

-

Neutralization: After the reaction, neutralize the mixture with a suitable agent like hydrated baryta to quench the catalyst.[6]

-

Purification:

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a precise method for the quantification of this compound in various mixtures. The following is a general method for the analysis of acetin compounds.

Instrumentation:

-

HPLC system with a UV-Vis Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: C18 reverse-phase column[9]

-

Mobile Phase: A mixture of acetonitrile, dichloromethane, and ultrapure water (e.g., 59.6:0.4:40 v/v/v).[9]

-

Flow Rate: 0.5 mL/min[9]

-

Column and Detector Temperature: 30°C[9]

-

Detection Wavelength: 245 nm[9]

-

Injection Volume: As per standard laboratory practice.

Procedure:

-

Standard Preparation: Prepare standard solutions of this compound of known concentrations.

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent.

-

Injection and Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve from the standard solutions and determine the concentration of this compound in the sample based on the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Acetin Mixture Analysis

GC-MS can be used for the separation and identification of components in an acetin mixture, including monoacetin, this compound, and triacetin.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer

GC Conditions (Example):

-

Column Oven Temperature: 100.0°C[10]

-

Injection Temperature: 250.0°C (Split mode)[10]

-

Carrier Gas Pressure: 107.2 kPa[10]

-

Column Flow: 1.43 mL/min[10]

-

Split Ratio: 300.0[10]

-

Injection Volume: 1 µL[10]

Procedure:

-

Sample Preparation: The sample mixture can typically be injected directly or after dilution in a suitable solvent.

-

Injection: Inject the sample into the GC-MS system.

-

Analysis: The components will be separated based on their boiling points and polarity in the GC column and subsequently identified by their mass spectra.

Visualized Workflows and Relationships

This compound Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

HPLC Analysis Workflow for this compound

Caption: Experimental workflow for the analysis of this compound by HPLC.

Role of this compound as a Pharmaceutical Excipient

Caption: Logical relationships of this compound's role as a pharmaceutical excipient.

Applications in Drug Development

This compound's primary role in the pharmaceutical industry is as an excipient.[4] Its functions are diverse and critical for the development of effective drug delivery systems.

-

Solvent and Co-solvent: this compound is an effective solvent for many active pharmaceutical ingredients, particularly those that are lipophilic or poorly soluble in water.[1][5] This property is crucial for developing stable and bioavailable liquid and semi-solid dosage forms.

-

Plasticizer: In the manufacturing of tablet coatings and transdermal patches, this compound acts as a plasticizer, imparting flexibility and preventing cracking of the film.[1]

-

Carrier in Drug Delivery Systems: It serves as a carrier for lipophilic drugs, aiding in their transport and absorption in the body.[1] this compound has been utilized in the design of advanced drug delivery systems, such as push-pull osmotic pumps, to control the release of drugs.[4]

-

Emollient: In topical and transdermal formulations, this compound functions as an emollient, which helps to soften and soothe the skin.[5]

Safety and Regulatory Status

This compound is generally regarded as a safe and non-toxic compound.[1] It has been approved for use in food and pharmaceutical applications by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Union.[1] As with any chemical, it is essential to handle this compound in well-ventilated areas and follow standard laboratory safety practices.[2]

Conclusion

This compound is a high-value excipient for researchers and professionals in drug development. Its well-characterized physicochemical properties, coupled with its versatility as a solvent, plasticizer, and carrier, make it an indispensable component in a wide array of pharmaceutical formulations. Understanding its synthesis, analytical methods, and functional roles is key to leveraging its full potential in creating safe, stable, and effective drug delivery systems.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. allanchem.com [allanchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. atamankimya.com [atamankimya.com]

- 6. CN102659581A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

- 8. This compound | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pertanika.upm.edu.my [pertanika.upm.edu.my]

The Solubility Profile of Diacetin: A Technical Guide for Researchers and Formulation Scientists

An in-depth examination of the solubility characteristics of diacetin (glycerol diacetate) in aqueous and organic media, providing essential data and standardized methodologies for its application in research, drug development, and formulation.

This compound, a diester of glycerol (B35011) and acetic acid, is a versatile excipient and solvent with significant applications in the pharmaceutical, cosmetic, and food industries. Its utility as a plasticizer, humectant, and solvent for active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its solubility profile.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative and Qualitative Solubility of this compound

The solubility of this compound is influenced by its molecular structure, which includes two ester groups and a free hydroxyl group on the glycerol backbone. This combination imparts a degree of polarity, allowing for interaction with a variety of solvents. However, quantitative solubility data for this compound is not extensively documented in publicly available literature. The following tables summarize the available qualitative and quantitative solubility information to guide formulation and research activities.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Water | H₂O | ~65.8 (estimated) | 25 |

| Ethanol | C₂H₅OH | 11.17 | 25 |

Note: The solubility in water is an estimated value based on available data. Conflicting reports exist, with some sources describing it as miscible in all proportions.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility Description |

| Water | H₂O | Soluble / Miscible[3][4][5] / Slightly Soluble[6] |

| Ethanol | C₂H₅OH | Soluble / Miscible[3][4][7] |

| Methanol | CH₃OH | Soluble |

| Acetone | C₃H₆O | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Partially Soluble |

| Diethyl Ether | (C₂H₅)₂O | Soluble / Partially Soluble[6] |

| Benzene | C₆H₆ | Soluble / Miscible[4][5] |

| Toluene | C₇H₈ | Soluble |

| Chloroform | CHCl₃ | Soluble |

| Dichloromethane | CH₂Cl₂ | Soluble |

| Hexane | C₆H₁₄ | Insoluble |

| Carbon Disulfide | CS₂ | Practically Insoluble |

The conflicting reports on this compound's solubility in water, ranging from "slightly soluble" to "miscible," may be attributed to variations in the experimental conditions, the purity of the this compound used (which often contains mono- and triacetin), or the specific isomers present. For critical applications, it is imperative to experimentally determine the solubility under the specific conditions of use.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved this compound is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess this compound to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved micro-droplets of this compound.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as GC-FID or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

3. Validation and Controls:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample containing only the solvent to ensure no interfering peaks are present in the analytical method.

-

Prepare a standard calibration curve for this compound in the respective solvent to ensure accurate quantification.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility using the shake-flask method.

Factors Influencing the Solubility of this compound

The solubility of this compound, like other esters, is governed by the principle of "like dissolves like." Several factors can influence its solubility in a given solvent:

-

Polarity: this compound's two ester groups and one hydroxyl group contribute to its overall polarity. It is, therefore, more soluble in polar solvents like water and short-chain alcohols and less soluble in nonpolar solvents such as hexane. The conflicting reports on its water solubility suggest a complex interplay of hydrogen bonding and hydrophobic interactions.

-

Hydrogen Bonding: The free hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the ester groups can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents like water and alcohols, contributing to its solubility.

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship should be determined experimentally for specific this compound-solvent systems.

-

Purity: Commercial this compound is often a mixture of 1,2- and 1,3-diacetin isomers, and may also contain monoacetin and triacetin. The presence of these related compounds can affect the overall measured solubility.

This technical guide provides a foundational understanding of the solubility of this compound. For researchers, scientists, and drug development professionals, a precise and experimentally verified understanding of this compound's solubility in relevant solvent systems is crucial for successful formulation and application. The provided experimental protocol offers a robust framework for obtaining this critical data.

References

- 1. This compound CAS#: 25395-31-7 [m.chemicalbook.com]

- 2. What is this compound - Properties & Specifications [eventt-chem.com]

- 3. This compound | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. chem.international [chem.international]

- 6. chemicalland21.com [chemicalland21.com]

- 7. fao.org [fao.org]

Diacetin as a Plasticizer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacetin (glycerol diacetate) is a widely utilized plasticizer, particularly in polymer applications for the pharmaceutical and materials science industries. Its primary function is to enhance the flexibility, workability, and durability of polymeric materials. This is achieved by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the free volume within the polymer matrix. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a plasticizer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Mechanism of Action

The plasticizing effect of this compound is rooted in its molecular structure and its interaction with polymer chains. This compound, a diester of glycerol (B35011) and acetic acid, possesses both polar and non-polar characteristics, allowing it to be compatible with a range of polymers, most notably cellulose (B213188) derivatives like cellulose diacetate (CDA).

The core mechanism involves the insertion of this compound molecules between the long polymer chains.[1] This intercalation disrupts the strong intermolecular forces, such as hydrogen bonds and van der Waals forces, that hold the polymer chains in a rigid structure. By spacing the polymer chains further apart, this compound increases the "free volume" within the polymer matrix. This increased free volume facilitates the movement of polymer chains past one another, leading to a decrease in the material's stiffness and an increase in its flexibility.

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of this compound significantly reduces the Tg of polymers like CDA, making them more pliable and easier to process at lower temperatures.[1]

Quantitative Data: Effect of this compound on Polymer Properties

The addition of this compound to a polymer matrix leads to measurable changes in its mechanical and thermal properties. The following tables summarize the quantitative effects of this compound on cellulose diacetate (CDA).

| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| 0 (Neat CDA) | - | 14 | - |

| 30% this compound (DA) | 27.2 ± 0.2 | 9.4 ± 2.4 | 1.9 ± 0.1 |

| 30% Triacetin (TA) | 30.2 ± 0.2 | 11.6 ± 1.8 | 2.1 ± 0.1 |

| 15% DA + 15% TA | 24.7 ± 0.2 | 11.0 ± 0.1 | 1.7 ± 0.1 |

Table 1: Mechanical properties of plasticized Cellulose Diacetate (CDA) blends. Data extracted from Gigante et al., 2016.[2]

| Property | Observation | Reference |

| Glass Transition Temperature (Tg) | Lower interface energy of CDA-Diacetin leads to a lower glass transition temperature as determined by DSC. | Hu et al., 2021[1] |

| Elongation at Break | The elongation at break of CDA films increased from 14% to 26% with the addition of this compound. | Hu et al., 2021[1] |

Table 2: Thermal and mechanical effects of this compound on Cellulose Diacetate (CDA).

Experimental Protocols

Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol describes the preparation of plasticized cellulose diacetate (CDA) films for subsequent analysis.

Materials:

-

Cellulose diacetate (CDA) powder

-

This compound

-

Acetone (B3395972) (analytical grade)

-

Glass petri dishes or flat glass plates

-

Magnetic stirrer and stir bar

-

Drying oven or vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a 10% (w/v) solution of CDA in acetone by slowly adding the CDA powder to the acetone while stirring continuously with a magnetic stirrer.

-

Cover the container to prevent solvent evaporation and continue stirring until the CDA is completely dissolved.

-

-

Plasticizer Incorporation:

-

Calculate the desired weight percentage of this compound relative to the CDA.

-

Slowly add the calculated amount of this compound to the CDA solution while stirring.

-

Continue stirring until the this compound is homogeneously dispersed in the solution.

-

-

Film Casting:

-

Place a clean and dry glass petri dish or glass plate on a level surface.

-

Pour a predetermined volume of the plasticized CDA solution onto the glass surface. The volume will determine the final film thickness.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

-

-

Drying:

-

Transfer the cast films to a vacuum oven and dry at 60°C for at least 4 hours to remove any residual solvent.

-

-

Film Detachment and Storage:

-

Carefully peel the dried film from the glass substrate.

-

Store the films in a desiccator to prevent moisture absorption prior to testing.

-

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This protocol follows the general guidelines of ASTM D3418 for determining the transition temperatures of polymers.[3][4][5]

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation:

-

Cut a small, uniform disc (5-10 mg) from the prepared plasticized film.

-

Place the sample in an aluminum DSC pan and seal it hermetically using a crimper.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The following temperature program is typically used:

-

First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min. This scan is used to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample from the high temperature back to room temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Heat the sample again at a rate of 10°C/min to a temperature above the Tg. The glass transition is determined from this second heating scan.

-

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

-

Evaluation of Mechanical Properties (Tensile Testing)

This protocol is based on ASTM D882 for thin plastic sheeting.

Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Grips for holding thin film specimens

-

Calipers or micrometer for measuring film thickness

Procedure:

-

Specimen Preparation:

-

Cut rectangular or dumbbell-shaped specimens from the prepared plasticized films according to the dimensions specified in ASTM D882.

-

Measure the width and thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.

-

-

Tensile Test:

-

Set the initial grip separation on the UTM.

-

Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

-

Apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen fractures.

-

-

Data Acquisition and Analysis:

-

Record the load and elongation data throughout the test.

-

From the resulting stress-strain curve, determine the following properties:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Elongation at Break: The percentage increase in length at the point of fracture.

-

Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

-

-

Visualizations

Molecular Interaction of this compound with Polymer Chains

Caption: Molecular interaction of this compound with polymer chains.

Experimental Workflow for Evaluating this compound as a Plasticizer

Caption: Experimental workflow for evaluating this compound's plasticizing effect.

References

A Technical Guide to Green Synthesis Methods for Glycerol Acetates

Introduction

Glycerol (B35011), a primary byproduct of biodiesel production, has seen a significant surplus in the market.[1] The effective utilization of this surplus is crucial for the economic viability of the biodiesel industry and aligns with the principles of a circular economy. One of the most promising valorization pathways is the conversion of glycerol into glycerol acetates (acetins).[2] Acetins, which include monoacetin (MAG), diacetin (DAG), and triacetin (B1683017) (TAG), are valuable chemicals with diverse applications in the food, pharmaceutical, cosmetic, and fuel industries.[1][2] Triacetin, in particular, is a valuable fuel additive that can improve the cold flow properties and viscosity of biodiesel and serve as an anti-knocking agent for gasoline.[3][4]

Traditionally, the synthesis of glycerol acetates involves homogeneous acid catalysts like sulfuric or p-toluenesulfonic acid.[5][6] However, these methods are associated with significant environmental and operational challenges, including reactor corrosion, difficulty in catalyst separation, and the generation of toxic waste.[5][7] Consequently, there is a growing demand for green and sustainable synthesis routes. This technical guide provides an in-depth overview of environmentally friendly methods for producing glycerol acetates, focusing on heterogeneous catalysis and enzymatic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are seeking sustainable alternatives to conventional processes.

Green Catalytic Pathways for Glycerol Acetylation

The green synthesis of glycerol acetates primarily revolves around two main strategies: the use of solid, reusable heterogeneous catalysts and the application of biocatalysts such as enzymes. These approaches mitigate the drawbacks of homogeneous catalysis by offering easier product separation, reduced environmental impact, and potential for catalyst recycling.

Heterogeneous Acid Catalysis

Heterogeneous solid acid catalysts are the most extensively studied green alternative for glycerol acetylation.[8] The reaction is an esterification where glycerol reacts with an acetylating agent, typically acetic acid or acetic anhydride.[2] The use of solid catalysts simplifies the downstream processing, as the catalyst can be easily removed from the reaction mixture by filtration.[7] A wide array of materials has been investigated, including:

-

Ion-Exchange Resins: Commercial resins like Amberlyst-15 and Amberlyst-35 have shown high activity and selectivity, often achieving high glycerol conversions.[9][10] Their performance is attributed to their strong acidic sites.

-

Zeolites: Materials such as H-ZSM-5, H-Beta, and various Y-zeolites are effective due to their defined pore structures and tunable acidity.[5][9]

-

Functionalized Mesoporous Silicas: Materials like SBA-15 functionalized with sulfonic acid groups (e.g., Pr-SO3H–SBA-15) offer high surface area and accessible acid sites, leading to excellent catalytic performance.[9]

-

Metal Oxides: Sulphated metal oxides, particularly those of zirconia (SO₄²⁻/ZrO₂) and mixed oxides like CeO₂–ZrO₂, have demonstrated high conversion and selectivity towards di- and triacetin.[9]

-

Supported Heteropolyacids: Keggin-type heteropolyacids, such as 12-tungstophosphoric acid, supported on materials like activated carbon or zirconia, are also highly effective.[9][11]

-

Carbon-Based Catalysts: Functionalized biochar and other carbon materials can serve as low-cost, sustainable catalysts.[9]

The acetylation of glycerol is a stepwise reaction. Glycerol is first converted to monoacetin, which is then acetylated to this compound, and finally to triacetin.[2] The product distribution (selectivity) is highly dependent on reaction parameters such as temperature, the molar ratio of reactants, and catalyst properties like acid strength and pore structure.[9][10]

Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis represents another key green chemistry approach for producing glycerol acetates. This method utilizes lipases to catalyze the transesterification of glycerol with an acetate (B1210297) donor, such as methyl acetate or ethyl acetate.[12][13] The primary advantages of biocatalysis include:

-

High Selectivity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, leading to purer products.

-

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures (e.g., 40-60 °C), reducing energy consumption.[12]

-

Environmental Benignity: Enzymes are biodegradable and operate under environmentally friendly conditions.

Immobilized lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are particularly effective, allowing for easy separation and reuse of the biocatalyst.[12][13] While highly promising, challenges such as enzyme stability and the cost of biocatalysts are areas of ongoing research.

Data on Green Synthesis of Glycerol Acetates

The following table summarizes quantitative data from various studies on the green synthesis of glycerol acetates, providing a comparative overview of different catalytic systems and reaction conditions.

| Catalyst | Acetylating Agent | Glycerol:Agent Molar Ratio | Temp (°C) | Time (h) | Catalyst Loading | Glycerol Conv. (%) | Selectivity MA (%) | Selectivity DA (%) | Selectivity TA (%) | Reference |

| Amberlyst-35 | Acetic Acid | 1:9 | 105 | 4 | 0.5 g | ~100 | - | - | 25.9 | [9] |

| Pr-SO₃H–SBA-15 | Acetic Acid | 1:6 | 120 | 2.5 | - | 96 | 13 | 55 | 32 | [9] |

| Sulphated CeO₂–ZrO₂ | Acetic Acid | - | 100 | 3 | - | 99.1 | - | 57.28 | 21.26 | [9] |

| 20% H₂SO₄/K-10 Clay | Acetic Acid | 1:12 | 120 | 5 | 0.4 g | 99 | 23 (yield) | 59 (yield) | 15 (yield) | [9] |

| Zeolite Beta | Acetic Anhydride | 1:4 (Glycerol:Anhydride) | 60 | 0.33 | - | - | 0 | 0 | 100 | [14] |

| MgO-KOH | Acetic Acid | 1:3 | 70 | 1.83 | 2 g | 95 | ~constant | (decreased) | 60 | [15] |

| Novozym 435 | Methyl Acetate | 1:40 | 40 | - | 2.5 g/L | 95 | - | - | - | [12] |

| Amberlyst-15 | Acetic Acid | 1:3 | 150 | 0.5 | - | 97 | 31 | 54 | 13 | [7] |

| CsPWA | Acetic Anhydride | 1:3 | 60 | 2 | 5 wt% glycerol | 100 | 0.7 | 1.3 | 98.1 | [9] |

| CsPWA | Acetic Acid | 1:6 | 120 | 2 | 5 wt% glycerol | 100 | 3.5 | 8.7 | 87.8 | [9] |

Note: '-' indicates data not specified in the cited source. Selectivity values may not sum to 100% if other minor products are formed. For 20% H₂SO₄/K-10 Clay, the original source reported product yields rather than selectivity.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis of glycerol acetates using a heterogeneous solid acid catalyst and an enzymatic catalyst.

Protocol 1: Heterogeneous Catalysis using Amberlyst-15

This protocol is based on typical procedures for glycerol acetylation with acetic acid over a solid acid resin.[7][16]

1. Materials and Equipment:

-

Glycerol (99%+ purity)

-

Glacial Acetic Acid

-

Amberlyst-15 (dry) ion-exchange resin

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer or temperature probe

-

Filtration apparatus (e.g., Büchner funnel)

-

Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

2. Reaction Setup:

-

Set up the three-neck flask on the magnetic stirrer/hotplate.

-

Fit the flask with the reflux condenser, a thermometer, and a stopper. Ensure cooling water is flowing through the condenser.

3. Procedure:

-

Charge the flask with glycerol and acetic acid. A common molar ratio is 1:6 (glycerol:acetic acid).[9]

-

Add the Amberlyst-15 catalyst. A typical catalyst loading is 5-10% by weight of the total reactants.

-

Begin stirring to ensure the mixture is homogeneous.

-

Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) and maintain this temperature for the duration of the reaction (e.g., 1-5 hours).[9]

-

Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) for analysis, if monitoring the reaction progress is desired.

4. Product Separation and Analysis:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid Amberlyst-15 catalyst from the liquid product mixture by filtration. The recovered catalyst can be washed, dried, and stored for reuse.

-

Analyze the liquid product composition using gas chromatography (GC). An internal standard can be used for quantification. The GC will separate and quantify the remaining glycerol and the products: monoacetin, this compound, and triacetin.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym 435)

This protocol describes the lipase-catalyzed transesterification of glycerol, adapted from procedures for enzymatic synthesis of glycerol esters.[12][13]

1. Materials and Equipment:

-

Glycerol (pure or crude)

-

Methyl Acetate (acetate donor)

-

tert-Butanol (solvent)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Molecular sieves (to remove water byproduct)

-

Screw-cap flask (50 mL)

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (e.g., 0.20 µm PTFE)

-

Gas chromatograph (GC-FID)

2. Procedure:

-

In a 50 mL screw-cap flask, combine glycerol, methyl acetate, and tert-butanol. A representative ratio is 1:40 (glycerol:methyl acetate) in a solvent like tert-butanol.[12]

-

Add the immobilized lipase, Novozym 435 (e.g., at a concentration of 2.5 g/L).[12]

-

Add molecular sieves to the mixture to adsorb the methanol (B129727) byproduct, which can inhibit the enzyme.

-

Place the sealed flask in a thermostatic shaker and incubate at a controlled temperature (e.g., 40 °C) with constant agitation for the desired reaction time (e.g., 24 hours).[12]

3. Product Separation and Analysis:

-

After the reaction period, take a sample from the mixture.

-

Centrifuge the sample (e.g., at 12,000 rpm for 10 minutes) to pellet the immobilized enzyme.[13]

-

Carefully collect the supernatant and filter it through a syringe filter to remove any remaining enzyme particles.[13]

-

Analyze the filtered sample by GC-FID to determine the conversion of glycerol and the yield of glycerol acetates.[13] The oven temperature program for GC analysis could be: start at 140 °C (hold for 2 min), ramp at 20 °C/min to 240 °C, and hold for 2 min.[13]

Visualizing Green Synthesis Pathways and Workflows

Reaction Pathway for Glycerol Acetylation

The acetylation of glycerol proceeds in a stepwise manner, which is crucial for controlling the selectivity towards the desired product (mono-, di-, or triacetin).

References

- 1. [PDF] Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review | Semantic Scholar [semanticscholar.org]

- 2. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdewes.org [sdewes.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. scispace.com [scispace.com]

- 8. Catalytic role of solid acid catalysts in glycerol acetylation for the production of bio-additives: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic production of glycerol acetate from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. daneshyari.com [daneshyari.com]

- 14. researchgate.net [researchgate.net]

- 15. Acetylation of Glycerol Using Acetic Acid and Heterogeneous MgO-KOH-Based Catalysts to Produce Acetins | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Diacetin: A Comprehensive Material Safety Data Sheet Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material safety data for Diacetin (Glycerol Diacetate), a widely used excipient and solvent in the pharmaceutical, food, and cosmetic industries. This document synthesizes critical safety information, presents quantitative data in a structured format, and details experimental methodologies for key safety assessments. The logical workflows for handling and emergency procedures are also visualized to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless, hygroscopic, and somewhat oily liquid.[1] It is a mixture of the 1,2- and 1,3-diacetates of glycerol.[2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₅ | [1][3][4] |

| Molecular Weight | 176.17 g/mol | [1][3] |

| CAS Number | 25395-31-7 | [5] |

| Appearance | Clear, colorless, oily liquid | [2][4] |

| Odor | Slight, fatty odor | [1][2] |

| Density | 1.15 - 1.1875 g/cm³ at 25 °C | [3][4][5][6] |

| Boiling Point | 280 °C | [3][6][7] |

| Melting Point | -30 °C to -40 °C | [3][6] |

| Flash Point | > 110 °C (Closed Cup) | [3][7][8] |

| Solubility | Soluble in water, alcohol, ether, and benzene.[1][6] Insoluble in carbon disulfide.[2] | [1][2][6] |

| Vapor Pressure | < 1 mmHg @ 20 °C | [7] |

| Refractive Index | ~1.440 at 20 °C | [2] |

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity. The available data is summarized in Table 2.

| Endpoint | Value | Species | Reference |

| Oral LD50 | 8500 mg/kg | Mouse | |

| Oral LD50 | 3 g/kg (for Glycerol triacetate, a related compound) | Rat | |

| Dermal LD50 | > 2000 mg/kg (for Glycerol triacetate, a related compound) | Rabbit | |

| Skin Corrosion/Irritation | No data available. May cause skin irritation. | ||

| Serious Eye Damage/Irritation | No data available. May cause eye irritation. | ||

| Respiratory or Skin Sensitization | No data available. | ||

| Germ Cell Mutagenicity | No data available. | ||

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [5] | |

| Reproductive Toxicity | No data available. | ||

| STOT-Single Exposure | No data available. May cause respiratory irritation. | ||

| STOT-Repeated Exposure | No data available. | ||

| Aspiration Hazard | Based on available data, the classification criteria are not met. |

Experimental Protocols

To ensure the reliability and reproducibility of safety data, standardized experimental protocols are followed. Below are detailed methodologies for two key safety assessments.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxic classes defined by fixed LD50 cut-off values.[6]

Principle: A stepwise procedure is used where the substance is administered orally to a group of experimental animals at one of the defined dose levels. The absence or presence of compound-related mortality in a step determines the next step. This method uses a minimum number of animals to obtain sufficient information on the acute toxicity of the substance.[3]

Methodology:

-

Animal Selection and Preparation:

-

Dose Preparation and Administration:

-

The test substance is typically administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.[6]

-

The substance is usually dissolved or suspended in an appropriate vehicle (e.g., water).[6]

-

The volume of liquid administered should not exceed a certain limit (e.g., 1 mL/100g body weight for rodents).[6]

-

-

Procedure:

-

The test is initiated with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5]

-

A group of three animals is used in each step.[5]

-

If no mortality is observed at a given dose level, the test proceeds to the next higher dose level.[5]

-

If mortality is observed, the outcome determines the subsequent steps, which may involve testing at a lower dose level or stopping the test.[5]

-

-

Observation:

-

Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[5]

-

Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weight of the animals is recorded weekly.[5]

-

-

Data Analysis:

-

The number of animals that died or showed signs of toxicity at each dose level is recorded.

-

The substance is classified into a toxicity class based on the observed mortality.[3]

-

Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)

This test method covers the determination of the flash point of petroleum products and other liquids. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.[1][2]

Apparatus:

-

Pensky-Martens Closed Cup Tester: Consists of a test cup, a cover equipped with a stirrer, an ignition source applicator, and a heating source.[2]

-

Thermometer: Calibrated to measure the temperature of the test specimen.

Procedure:

-

Sample Preparation:

-

A brass test cup is filled with the test specimen to a specified mark.[2]

-

-

Heating and Stirring:

-

The test cup is fitted with the cover and heated at a specified, constant rate.[2]

-

The specimen is stirred at a specified rate to ensure uniform temperature distribution.[2] There are different procedures (A, B, and C) with different stirring rates depending on the nature of the substance being tested.[2]

-

-

Application of Ignition Source:

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a test flame or an electric ignitor) is directed into the test cup.[2]

-

For substances with an expected flash point of 110°C or below, the ignition source is applied at every 1°C or 2°F temperature increase. For those with a higher expected flash point, it's applied at every 2°C or 5°F increase.[9]

-

-

Flash Point Determination:

Hazard Identification and Handling

While this compound is not classified as a hazardous substance, it is important to follow good industrial hygiene practices.[9]

References

- 1. nazhco.com [nazhco.com]

- 2. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

An In-depth Technical Guide to the Chemical Properties of Glycerol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) diacetate, also known as diacetin, is a versatile organic compound derived from the esterification of glycerol with acetic acid.[1] It is a diglyceride and exists as a clear, colorless, and somewhat oily liquid that is hygroscopic in nature.[2][3] Typically, glycerol diacetate is a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[4] This compound has found extensive application across various industries, including pharmaceuticals, food and beverages, cosmetics, and industrial manufacturing, owing to its properties as a solvent, plasticizer, emollient, and flavoring agent.[2][5] In the pharmaceutical sector, it is particularly valued as a solvent and carrier for active pharmaceutical ingredients (APIs), enhancing their stability and bioavailability.[6][7]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of glycerol diacetate.

General Information

| Property | Value | Citations |

| Synonyms | This compound, Glyceryl Diacetate, Glycerine Diacetate, 1,2,3-Propanetriol diacetate | [3][8] |